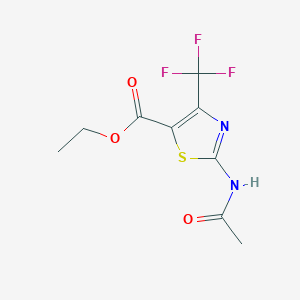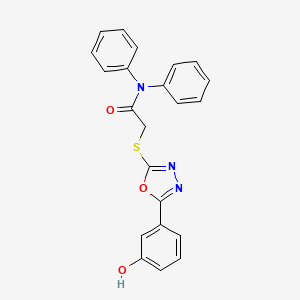
2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N,N-ジフェニルアセトアミドは、ヒドロキシフェニル基、オキサジアゾール環、およびジフェニルアセトアミド部分を組み合わせてユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-((5-(3-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N,N-ジフェニルアセトアミドの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、ヒドラジドとカルボン酸誘導体の環化によってオキサジアゾール環を形成することです。
工業的生産方法
この化合物の工業的生産方法は、文献では十分に記載されていません。合成は、おそらく、実験室設定で使用されるものと同様のステップを伴い、大量生産のためにスケールアップされます。反応条件、例えば温度、溶媒、触媒を最適化することで、高収率と高純度を確保する必要があります。
化学反応の分析
反応の種類
2-((5-(3-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N,N-ジフェニルアセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシフェニル基は、酸化されてキノン誘導体を形成することができます。
還元: オキサジアゾール環は、特定の条件下で還元することができます。
置換: チオエーテル結合は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: チオールやアミンなどの求核剤は、チオエーテル結合と反応することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシフェニル基の酸化は、キノン誘導体を生成する可能性がありますが、置換反応は、チオエーテル結合にさまざまな官能基を導入する可能性があります。
科学研究の用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: そのユニークな構造により、生体標的に結合することができ、薬物開発の候補となります。
医学: 初期の研究では、抗炎症または抗癌活性などの薬理学的特性を持つ可能性が示唆されています。
産業: 導電性や蛍光性などの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
2-((5-(3-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N,N-ジフェニルアセトアミドの作用機序は、まだ完全に解明されていません。ヒドロキシフェニル基とオキサジアゾール部分を介して、酵素や受容体などの特定の分子標的に結合すると考えられています。これらの相互作用は、生物学的経路を調節し、観察された効果をもたらす可能性があります。
類似化合物の比較
類似化合物
2-((5-(3-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N,N-ジフェニルアセトアミド: この化合物は、官能基の組み合わせが独特です。
その他のオキサジアゾール誘導体: オキサジアゾール環が類似しているが、置換基が異なる化合物。
チオエーテル結合化合物: コア構造が異なるが、チオエーテル結合が類似している分子。
独自性
2-((5-(3-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N,N-ジフェニルアセトアミドの独自性は、ヒドロキシフェニル基、オキサジアゾール環、およびジフェニルアセトアミド部分を特定に組み合わせていることにあります。この組み合わせにより、他の類似化合物には見られない独自の化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide: This compound is unique due to its combination of functional groups.
Other Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Thioether-Linked Compounds: Molecules with similar thioether linkages but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hydroxyphenyl group, an oxadiazole ring, and a diphenylacetamide moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C22H17N3O3S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H17N3O3S/c26-19-13-7-8-16(14-19)21-23-24-22(28-21)29-15-20(27)25(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,26H,15H2 |
InChIキー |
JRUSYLLFWSGPTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
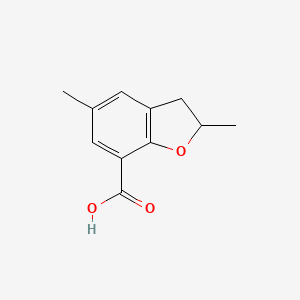
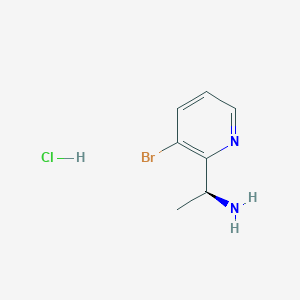
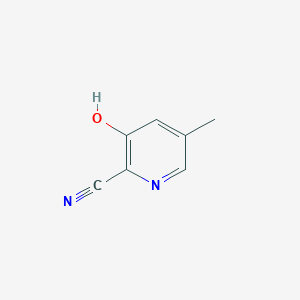
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
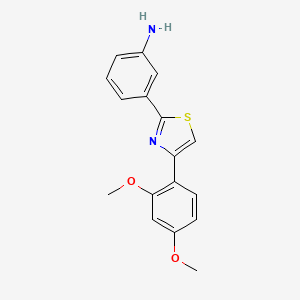

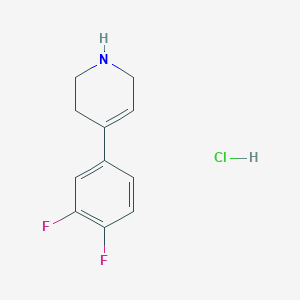
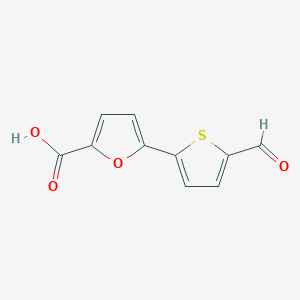
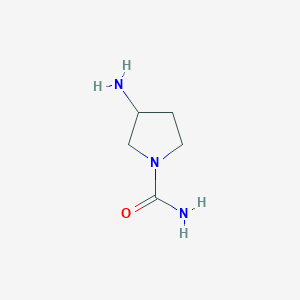
![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
